molecular formula C₁₄H₁₅O₃P B019603 Dibenzyl hydrogen phosphite CAS No. 538-60-3

Dibenzyl hydrogen phosphite

Cat. No.: B019603
CAS No.: 538-60-3
M. Wt: 262.24 g/mol
InChI Key: DYUGVWSETOTNKQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H It’s known that phosphite esters, such as this compound, are often used in organic synthesis, particularly in reactions involving nucleophilic substitution or addition .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a phosphite ester. It can participate in various chemical reactions, including the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . This suggests that this compound can act as a nucleophile, attacking electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

For instance, they can be used for the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) . DHAP is an important intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .

Result of Action

The result of this compound’s action would depend on the specific reaction it’s involved in. For example, in the case of the ring-opening reaction of epoxides, the result is the formation of dihydroxyacetone phosphate . This compound is a key intermediate in several metabolic pathways, suggesting that this compound could potentially influence these pathways through its reactivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants or catalysts. Additionally, its stability could be influenced by storage conditions. For example, it’s recommended to be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl hydrogen phosphite can be synthesized through various methods. One common approach involves the reaction of dibenzyl phosphite with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the esterification of phosphorous acid with benzyl alcohol. This process can be catalyzed by acids or bases, and the reaction is usually carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl hydrogen phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Comparison with Similar Compounds

Uniqueness: Dibenzyl hydrogen phosphite is unique due to its ability to undergo both nucleophilic and electrophilic reactions, making it a versatile reagent in organic synthesis. Its benzyl groups also provide steric hindrance, which can influence the reactivity and selectivity of its reactions .

Properties

IUPAC Name

dibenzyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGVWSETOTNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871270
Record name Dibenzyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-60-3
Record name Benzyl phosphite (C7H7O)2(HO)P
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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